

Application Note & Protocol: High-Performance Liquid Chromatography for Uric Acid Determination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Uric Acid*

Cat. No.: *B131465*

[Get Quote](#)

A Senior Application Scientist's Guide for Robust and Validated **Uric Acid** Quantitation in Biological Matrices

Introduction: The Clinical and Research Significance of Uric Acid Measurement

Uric acid is the final product of purine metabolism in humans.^[1] Its concentration in biological fluids, such as serum and urine, serves as a crucial biomarker for various physiological and pathological states. Elevated levels of **uric acid** (hyperuricemia) are strongly associated with gout, a painful inflammatory arthritis, and can also indicate an increased risk for cardiovascular diseases, hypertension, and renal dysfunction.^[2] Conversely, abnormally low levels may be linked to other health issues. Therefore, the accurate and precise quantification of **uric acid** is of paramount importance in clinical diagnostics, drug development for metabolic disorders, and academic research.

High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for determining **uric acid** concentrations.^{[3][4]} This application note provides a comprehensive guide, including detailed protocols and the scientific rationale behind the methodological choices, for the robust analysis of **uric acid** in serum and urine using a reversed-phase HPLC (RP-HPLC) system with UV detection.

Principle of the Method: Reversed-Phase Chromatography of a Polar Analyte

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous/organic mixture. Although **uric acid** is a polar molecule, its retention on a C18 column can be effectively controlled by manipulating the mobile phase's pH. **Uric acid** has a pKa of approximately 5.4.[2] By maintaining the mobile phase pH below this value (e.g., around 4.0), **uric acid** remains predominantly in its less polar, protonated form, which increases its interaction with the nonpolar stationary phase, leading to adequate retention and separation from other highly polar, unretained matrix components. Detection is achieved by leveraging **uric acid**'s strong absorbance in the UV spectrum, with a maximum absorption peak typically observed between 285 nm and 294 nm.[3][5][6]

Instrumentation and Materials

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler with temperature control
 - Column Thermostat
 - UV-Vis or Diode Array Detector (DAD)
- Chromatography Data System (CDS) software
- Analytical Balance
- pH Meter
- Centrifuge (capable of 4000 rpm)
- Vortex Mixer
- Ultrasonic Bath

- Water Purification System (for HPLC-grade water)

Reagents and Consumables

- **Uric Acid**, certified reference standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Sodium Acetate, analytical grade
- Acetic Acid, glacial, analytical grade
- Perchloric Acid, analytical grade
- HPLC-grade water
- Syringe filters (0.45 μ m PVDF or similar)
- HPLC vials with caps and septa

Chromatographic Column

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[3\]](#)
- Rationale: C18 columns provide a versatile nonpolar stationary phase suitable for the retention of the protonated form of **uric acid**. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standards

1. Mobile Phase Preparation (0.1 M Acetate Buffer:Acetonitrile, 95:5 v/v, pH 4.0)
 - Rationale: An acetate buffer is chosen for its high buffering capacity around the target pH of 4.0, ensuring consistent protonation of **uric acid** and stable retention times.[\[7\]](#) A small

percentage of acetonitrile helps in eluting more retained compounds and maintaining a clean column.

- Procedure:

- Weigh and dissolve the appropriate amount of sodium acetate in 950 mL of HPLC-grade water to create a 0.1 M solution.
- Adjust the pH to 4.0 using glacial acetic acid while monitoring with a calibrated pH meter.
- Add 50 mL of HPLC-grade acetonitrile.
- Degas the mobile phase for at least 15 minutes using an ultrasonic bath or helium sparging to prevent air bubbles in the pump system.

2. Standard Stock Solution Preparation (100 µg/mL **Uric Acid**)

- Procedure:

- Accurately weigh 10 mg of **uric acid** reference standard and transfer it to a 100 mL volumetric flask.
- Add a few drops of 0.5 M NaOH to aid dissolution, as **uric acid** is more soluble in alkaline conditions.^[2]
- Once dissolved, dilute to the mark with HPLC-grade water. This solution should be stored at 2-8°C and can be stable for a limited time.

3. Working Standard Solutions and Calibration Curve

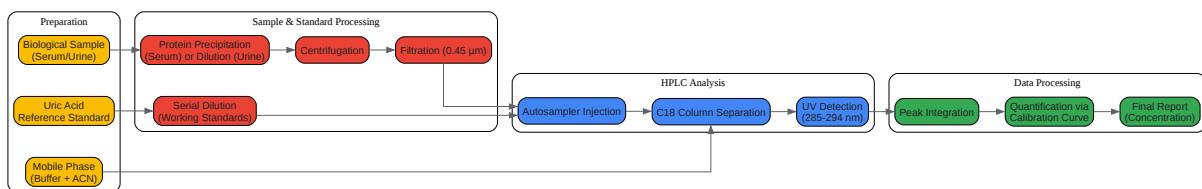
- Procedure:

- Perform serial dilutions of the 100 µg/mL stock solution with the mobile phase to prepare a series of working standards.
- A recommended concentration range for the calibration curve is 0.05 µg/mL to 30 µg/mL.
^[3] This range covers typical physiological and pathological concentrations after sample dilution.

- Inject each standard at least in duplicate to establish the calibration curve.

Protocol 2: Sample Preparation

1. Serum/Plasma Sample Preparation


- Rationale: Biological fluids like serum and plasma contain high concentrations of proteins that can interfere with the analysis by precipitating on the column, causing high backpressure and poor separation.[\[8\]](#) Protein precipitation is a mandatory step. Perchloric acid is an effective deproteinizing agent for this purpose.[\[9\]](#)[\[10\]](#)
- Procedure:
 - Allow frozen serum samples to thaw at room temperature.
 - For every 200 μ L of serum, add 20 μ L of cold 4 M perchloric acid to achieve a final concentration of approximately 0.4 M.[\[10\]](#)[\[11\]](#)
 - Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
 - Centrifuge the samples at 4000 rpm for 15 minutes at 4°C.[\[3\]](#)[\[11\]](#)
 - Carefully collect the clear supernatant.
 - Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.

2. Urine Sample Preparation

- Rationale: Urine samples typically have lower protein content but may contain particulate matter. The concentration of **uric acid** can be high, so dilution is necessary to bring it within the calibration range.
- Procedure:
 - Centrifuge the urine sample to pellet any sediment.
 - Dilute the urine supernatant with the mobile phase. A dilution factor of 1:20 or 1:50 is a common starting point.

- Filter the diluted sample through a 0.45 μm syringe filter into an HPLC vial.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for **Uric Acid** determination by HPLC.

Chromatographic Conditions and Data Analysis HPLC Operating Parameters

The following table summarizes the recommended starting conditions. These parameters may be optimized to suit specific instrumentation and column chemistries.

Parameter	Recommended Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides excellent resolution for separating uric acid from endogenous interferences in biological samples.[3]
Mobile Phase	95% 0.1M Sodium Acetate (pH 4.0) : 5% Acetonitrile (v/v)	The acidic pH ensures uric acid is protonated for optimal retention on the C18 stationary phase.[3][7]
Flow Rate	1.0 - 1.2 mL/min	A typical flow rate for a 4.6 mm ID column, offering a good balance between analysis time and efficiency.[3]
Injection Volume	10 - 20 µL	Standard injection volume for analytical HPLC.
Column Temp	Ambient (~25°C) or 30°C	Controlled temperature ensures retention time stability.
Detection	UV at 285 nm	Uric acid exhibits a strong absorbance maximum around this wavelength, providing high sensitivity and specificity.[3]
Run Time	10 minutes	Sufficient time for the elution of uric acid and any potential late-eluting compounds, ensuring a clean baseline for the next injection.[3]

Data Analysis and System Suitability

- Identification: The **uric acid** peak in a sample chromatogram is identified by comparing its retention time with that of a known standard.

- Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. A linear regression analysis is performed, and the equation of the line ($y = mx + c$) is used to calculate the **uric acid** concentration in the unknown samples. The correlation coefficient (R^2) should be ≥ 0.999 for good linearity.[3]
- System Suitability: Before running the sample sequence, system suitability tests must be performed by injecting a standard solution multiple times (e.g., $n=5$). Key parameters to check are:
 - Precision of Retention Time: Relative Standard Deviation (RSD) $\leq 1\%$
 - Precision of Peak Area: RSD $\leq 2\%$
 - Tailing Factor: Should be close to 1 (typically ≤ 2)
 - Theoretical Plates: A high number indicates good column efficiency.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14] The following parameters are critical.

Validation Parameters and Typical Acceptance Criteria

Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix effects, impurities).	The uric acid peak should be well-resolved from other peaks in the chromatogram of a blank and spiked matrix. Peak purity analysis can be performed with a DAD.
Linearity & Range	The ability to elicit test results that are directly proportional to the analyte concentration within a given range.	Correlation coefficient (R^2) ≥ 0.995 . ^[15] A visual inspection of the plot should confirm linearity.
Accuracy (Recovery)	The closeness of the test results to the true value. Assessed by spiking a blank matrix with known analyte concentrations.	Mean recovery should be within 98-102%. ^{[2][15]}
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.	Repeatability (Intra-day): RSD $\leq 2\%$. Intermediate Precision (Inter-day): RSD $\leq 3\%$. ^[2]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically calculated based on a signal-to-noise ratio of 10:1. The LOQ must be verified for precision and accuracy. ^[15]
Robustness	A measure of the method's capacity to remain unaffected	Consistent results when parameters like mobile phase pH (± 0.2), organic modifier

by small, deliberate variations in method parameters. content ($\pm 2\%$), or flow rate (± 0.1 mL/min) are slightly varied.

Example Validation Data Summary

The following table presents example data from a method validation study for **uric acid** in human serum.

Validation Parameter	Result
Linearity Range	0.05 – 30 μ g/mL
Correlation Coefficient (R^2)	0.9994[3]
Accuracy (Recovery)	98.75 – 101.20%[3]
Intra-day Precision (%RSD)	< 2.0%
Inter-day Precision (%RSD)	< 3.0%
LOD	0.01 μ g/mL[3]
LOQ	0.033 μ g/mL[3]

Conclusion and Field-Proven Insights

This application note details a robust, sensitive, and specific RP-HPLC method for the determination of **uric acid** in serum and urine. The causality behind the experimental choices—such as the acidic mobile phase to control retention and the specific UV wavelength for sensitive detection—is grounded in the physicochemical properties of **uric acid**. By adhering to the detailed protocols for sample preparation and implementing a rigorous method validation strategy as outlined by ICH guidelines, researchers, scientists, and drug development professionals can achieve trustworthy and reproducible results. This self-validating system ensures the integrity of the data generated, which is critical for clinical diagnostics and pharmaceutical research.

References

- SIELC Technologies. (n.d.). HPLC Method for Analysis of **Uric Acid** in Urine and Human Serum Samples on BIST B+ Column.
- SIELC Technologies. (n.d.). Separation of **Uric acid** on Newcrom R1 HPLC column.
- Al-Qahtani, A. A., & Al-Delaimy, W. K. (2020). RP-HPLC Developed Method for **Uric Acid** Estimation in Human Serum. Research Journal of Pharmacy and Technology, 13(9), 4135-4139.
- Jayarathna, K., et al. (2014). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary **Uric Acid**, Hypoxanthine, and Creatinine in Human Urine. Journal of Analytical Methods in Chemistry, 2014, 785956.
- Yusof, N. A., et al. (2017). **Uric acid** detection using uv-vis spectrometer.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of **Uric Acid**.
- Yusof, N. A., et al. (2017). **Uric Acid** Detection in UV Region. Journal of Telecommunication, Electronic and Computer Engineering, 9(2-8), 11-14.
- Yusof, N. A., et al. (2017). Absorption spectra of four concentrations of **uric acid**.
- SIELC Technologies. (n.d.). **Uric acid**.
- Yusof, N. A., et al. (2017). UV absorption wavelength of **uric acid** with different concentrations.
- Cowgill, L. D., & Goldston, R. T. (1990). Determination of **uric acid** in canine serum and urine by high performance liquid chromatography.
- Li, Y., et al. (2012). Determination of concentration of **uric acid** in human plasma by reverse phase high performance liquid chromatography. Chinese Journal of Hospital Pharmacy, 32(15), 1184-1186.
- University of North Carolina at Chapel Hill. (n.d.). Sample Preparation for HPLC.
- ResearchGate. (n.d.). HPLC chromatogram of a standard mixture of **uric acid**, creatinine (4.00 mg mL⁻¹ for each compound) and hypoxanthine (5.00 mg mL⁻¹) internal standard.
- El Rashed, M. (2015). Determination of serum **uric acid** using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method.
- Markelj, J., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food Technology and Biotechnology, 52(2), 239-246.
- Pecháň, I., et al. (2001). Determination of **uric acid** in human serum using HPLC with UV detection.
- Bloomsburg University. (n.d.). Separation of Urinary Compounds by High Performance Liquid Chromatography.
- Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.

- Reddy, G. R., et al. (2020). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. International Journal of Pharmaceutical Sciences and Research, 11(10), 5130-5137.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- University of North Carolina at Chapel Hill. (n.d.). Sample Preparation for Purine HPLC Assay.
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- Sancilio, F. D., et al. (2016). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry, 7, 848-857.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Uric acid | SIELC Technologies [sielc.com]
- 2. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of uric acid in canine serum and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
- 10. cores.emory.edu [cores.emory.edu]
- 11. cores.emory.edu [cores.emory.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. altabrisagroup.com [altabrisagroup.com]
- To cite this document: BenchChem. [Application Note & Protocol: High-Performance Liquid Chromatography for Uric Acid Determination]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131465#high-performance-liquid-chromatography-for-uric-acid-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com